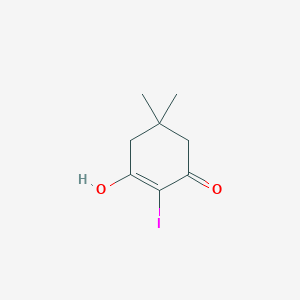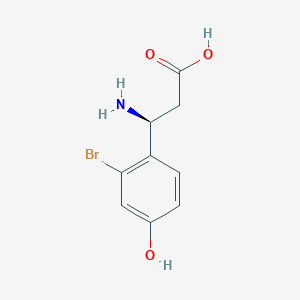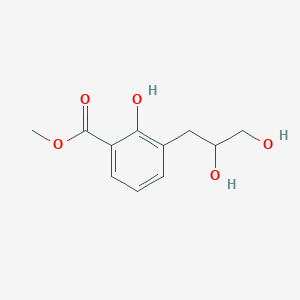
Methyl 3-(2,3-dihydroxypropyl)-2-hydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(2,3-dihydroxypropyl)-2-hydroxybenzoate is an organic compound that belongs to the class of hydroxybenzoates This compound is characterized by the presence of a methyl ester group attached to a benzoic acid core, which is further substituted with a 2,3-dihydroxypropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2,3-dihydroxypropyl)-2-hydroxybenzoate typically involves the esterification of 3-(2,3-dihydroxypropyl)-2-hydroxybenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
3-(2,3-dihydroxypropyl)-2-hydroxybenzoic acid+methanolacid catalystMethyl 3-(2,3-dihydroxypropyl)-2-hydroxybenzoate+water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2,3-dihydroxypropyl)-2-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the 2,3-dihydroxypropyl moiety can be oxidized to form carbonyl compounds.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of ethers or esters depending on the substituent used.
Scientific Research Applications
Methyl 3-(2,3-dihydroxypropyl)-2-hydroxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the formulation of cosmetics and personal care products due to its moisturizing properties.
Mechanism of Action
The mechanism of action of Methyl 3-(2,3-dihydroxypropyl)-2-hydroxybenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl groups in the 2,3-dihydroxypropyl moiety can form hydrogen bonds with amino acid residues in the active sites of enzymes, modulating their activity. Additionally, the ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(2-hydroxyethyl)-2-hydroxybenzoate
- Methyl 3-(2,3-dihydroxypropyl)-4-hydroxybenzoate
- Methyl 3-(2,3-dihydroxypropyl)-2-methoxybenzoate
Uniqueness
Methyl 3-(2,3-dihydroxypropyl)-2-hydroxybenzoate is unique due to the presence of both hydroxyl and ester functional groups, which confer distinct chemical reactivity and biological activity. The 2,3-dihydroxypropyl moiety provides additional sites for chemical modification, making it a versatile compound for various applications.
Properties
CAS No. |
91971-80-1 |
|---|---|
Molecular Formula |
C11H14O5 |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
methyl 3-(2,3-dihydroxypropyl)-2-hydroxybenzoate |
InChI |
InChI=1S/C11H14O5/c1-16-11(15)9-4-2-3-7(10(9)14)5-8(13)6-12/h2-4,8,12-14H,5-6H2,1H3 |
InChI Key |
TWXOIQCZZDINQV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1O)CC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


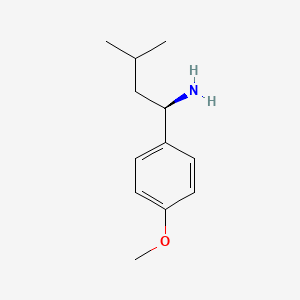
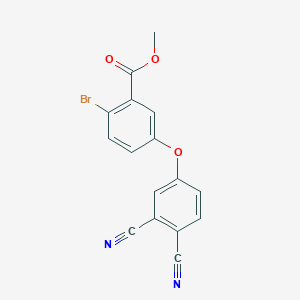
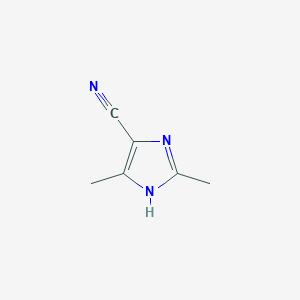


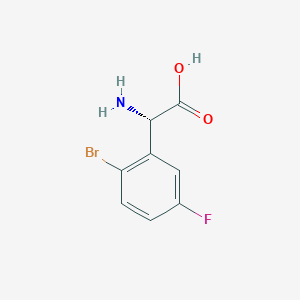
![(3R)-3-amino-3-[4-(dimethylamino)phenyl]propan-1-ol](/img/structure/B13042930.png)
![Cis-Tert-Butyl 2-(Aminomethyl)Tetrahydro-2H-Furo[2,3-C]Pyrrole-5(3H)-Carboxylate Oxalate](/img/structure/B13042934.png)

![(1S)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine](/img/structure/B13042944.png)
![N4-Pentylthieno[3,2-D]pyrimidine-2,4-diamine](/img/structure/B13042948.png)

